5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a triazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiophene-2-carboxylic acid under acidic or basic conditions to form the triazole ring. The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(thiophen-2-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.
5-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring, potentially altering its properties.
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid imparts unique electronic and steric properties, enhancing its potential as a versatile compound in various applications .
Properties
IUPAC Name |
5-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-3-1-4-9(7-8)20-12(10-5-2-6-23-10)18-11(19-20)13(21)22/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUALWDFCVYFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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